molecular formula C9H19NO B7848046 5-(Pyrrolidin-1-yl)pentan-1-ol CAS No. 5626-78-8

5-(Pyrrolidin-1-yl)pentan-1-ol

Cat. No. B7848046
CAS RN: 5626-78-8
M. Wt: 157.25 g/mol
InChI Key: LLBGSMWNGDMOGA-UHFFFAOYSA-N
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Description

“5-(Pyrrolidin-1-yl)pentan-1-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The metabolism of similar compounds involves two major pathways: the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol (OH-α-PVP, diastereomers) partly followed by conjugation to its glucuronide, and the oxidation at the 2″-position of the pyrrolidine ring to α-(2″-oxo-pyrrolidino)valerophenone (2″-oxo-α-PVP) via the putative intermediate α-(2″-hydroxypyrrolidino)valerophenone (2″-OH-α-PVP) .

Scientific Research Applications

Thermodynamic Studies

  • Excess Molar Enthalpies in Mixtures : The compound has been studied for its thermodynamic properties in mixtures. For example, research on pyrrolidin-2-one (a related compound) with various alcohols, including pentan-1-ol, has been conducted to measure excess molar enthalpies and interpret specific interactions (Mehta, Chauhan, & Triphati, 1997).

Synthesis and Chemical Transformations

  • Synthesis in Novel Drug Compounds : Compounds related to 5-(Pyrrolidin-1-yl)pentan-1-ol have been synthesized for applications such as cancer multidrug resistance chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).
  • Microbial Transformation Studies : Biotransformation studies, including those of similar compounds, are of interest for understanding antifungal metabolites and their reduced toxicity through metabolism products (Cooney, Lauren, Poole, & Whitaker, 1997).

Physical and Chemical Properties Analysis

  • Density Functional Theory (DFT) Studies : DFT calculations have been used to study the properties of similar compounds, focusing on tautomeric forms and intramolecular hydrogen bonds (Dobosz & Gawinecki, 2010).

Analytical Methods in Forensics

  • Identification in Forensic Science : In forensic science, compounds like 5-(Pyrrolidin-1-yl)pentan-1-ol are identified and characterized for their role in illicit drug products (Nycz, Paździorek, Małecki, & Szala, 2016).

Exploration in Pharmaceutical Applications

  • Potential in Hepatitis C Inhibitors : Studies on similar compounds have explored their role in hepatitis C NS5B inhibitors, investigating unexpected metabolic pathways (Zhuo et al., 2016).

Advanced Organic Synthesis Techniques

  • Novel Synthetic Routes : Research into novel fluorous alkylating agents and pyrrolidines, deriving from fluorous γ-lactone precursors, highlights advanced synthetic techniques (Rábai, 2017).

Application in Corrosion Inhibition

  • Corrosion Inhibition Studies : Investigations into the corrosion inhibition properties of certain derivatives of Schiff’s base in mild steel have been conducted, showing the potential application of similar compounds in this field (Mrani et al., 2021).

Mechanism of Action

While the exact mechanism of action for “5-(Pyrrolidin-1-yl)pentan-1-ol” is not specified in the available literature, compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety data sheet for a similar compound, (5-Pyrrolidin-1-ylpyrid-2-yl)methanol, indicates that it is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-pyrrolidin-1-ylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGSMWNGDMOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314721
Record name 1-Pyrrolidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)pentan-1-ol

CAS RN

5626-78-8
Record name 1-Pyrrolidinepentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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